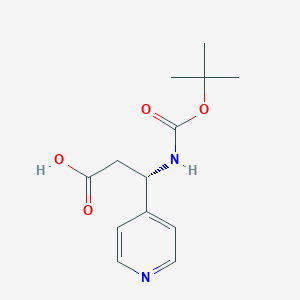
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(pyridin-4-yl)propanoic acid and tert-butoxycarbonyl chloride.
Protection of the Amino Group: The amino group of (S)-3-amino-3-(pyridin-4-yl)propanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl group, to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields (S)-3-amino-3-(pyridin-4-yl)propanoic acid.
Substituted Derivatives: Various substituted pyridinyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridinyl group allows for potential binding to aromatic or heteroaromatic sites, while the amino group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-3-(pyridin-4-yl)propanoic acid: The deprotected form of the compound.
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: A similar compound with a pyridin-3-yl group instead of pyridin-4-yl.
(S)-3-((tert-butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid: A compound with a quinolinyl group instead of pyridinyl.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with biological targets. The Boc protecting group also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.
Biological Activity
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid, often referred to as a derivative of pyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.3 g/mol
- CAS Number : 37535-57-2
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation.
- For instance, a related compound demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation, suggesting potential applications in cancer therapy .
-
Antimicrobial Properties
- Research indicates that derivatives of pyridine can possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Neuroprotective Effects
- Some studies suggest that pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways associated with neurodegenerative diseases.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption with variable bioavailability depending on the route of administration. Stability studies indicate that the compound has a half-life suitable for therapeutic use, although further research is needed to optimize its delivery system.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
RZJMNQBVADPLDQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















